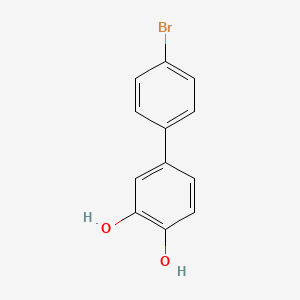

4'-Bromo-(1,1'-biphenyl)-3,4-diol

Descripción

Propiedades

Número CAS |

70066-68-1 |

|---|---|

Fórmula molecular |

C12H9BrO2 |

Peso molecular |

265.10 g/mol |

Nombre IUPAC |

4-(4-bromophenyl)benzene-1,2-diol |

InChI |

InChI=1S/C12H9BrO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,14-15H |

Clave InChI |

BFZIKLDKVCLONH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)O)Br |

Origen del producto |

United States |

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4'-Bromo-(1,1'-biphenyl)-3,4-diol

Introduction

4'-Bromo-(1,1'-biphenyl)-3,4-diol is a poly-functionalized aromatic compound belonging to the biphenyl class. Biphenyl scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their unique structural and electronic properties, which can be fine-tuned through substitution. The presence of a brominated ring provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, while the catechol (3,4-diol) moiety is a well-known structural motif in natural products and pharmaceutical agents, recognized for its antioxidant and metal-chelating capabilities.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering system is applied to the 4'-Bromo-(1,1'-biphenyl)-3,4-diol structure. The biphenyl core is composed of two phenyl rings, designated Ring A (the diol-substituted ring) and Ring B (the bromo-substituted ring).

Diagram 1: Molecular Structure and Numbering Scheme

Caption: Numbering scheme for 4'-Bromo-(1,1'-biphenyl)-3,4-diol.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on both rings and the hydroxyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The hydroxyl (-OH) groups on Ring A are electron-donating, causing a general upfield shift (shielding) of the ring protons. Conversely, the bromine (-Br) atom on Ring B is an electron-withdrawing group via induction, which deshields the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-2', H-6' | ~7.55 | Doublet (d) | J_ortho ≈ 8.5 | Ortho to the C-Br bond, deshielded. Equivalent due to symmetry. |

| H-3', H-5' | ~7.45 | Doublet (d) | J_ortho ≈ 8.5 | Meta to the C-Br bond, ortho to the other phenyl ring. |

| H-2 | ~7.30 | Doublet (d) | J_meta ≈ 2.0 | Ortho to the C-C biphenyl bond and meta to the C3-OH group. |

| H-5 | ~6.90 | Doublet (d) | J_ortho ≈ 8.2 | Ortho to the C4-OH group and meta to the C-C biphenyl bond. |

| H-6 | ~6.85 | Doublet of Doublets (dd) | J_ortho ≈ 8.2, J_meta ≈ 2.0 | Ortho to the C-C biphenyl bond, ortho to H-5, and meta to H-2. |

| 3-OH, 4-OH | 8.5 - 9.5 | Broad Singlet (br s) | N/A | Phenolic protons; chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, they are expected to be downfield and potentially sharp.[1] |

Note: Predicted values are based on analysis of substituent effects and data from similar compounds.[2][3][4] Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will produce a single resonance. The chemical shifts are highly sensitive to the electronic environment. Carbons bearing electronegative substituents (like -OH and -Br) are significantly deshielded (shifted downfield). Carbons not directly bonded to a proton (quaternary carbons) typically exhibit signals of lower intensity due to a lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-3 | ~145.5 | Bearing an -OH group, significantly deshielded. |

| C-4 | ~144.0 | Bearing an -OH group, significantly deshielded. |

| C-1' | ~139.5 | Quaternary carbon, attached to Ring A. |

| C-2', C-6' | ~132.0 | Ortho to the C-Br bond. |

| C-1 | ~131.0 | Quaternary carbon, attached to Ring B and two -OH groups. |

| C-3', C-5' | ~128.5 | Meta to the C-Br bond. |

| C-4' | ~121.0 | Bearing the -Br atom (ipso-carbon), deshielded by induction but shielded by the "heavy atom effect".[6] |

| C-6 | ~119.5 | Aromatic CH. |

| C-2 | ~116.0 | Aromatic CH. |

| C-5 | ~115.5 | Aromatic CH, shielded by two ortho/para -OH groups. |

Note: Predicted values are based on additive models and data for substituted biphenyls and phenols.[7]

Experimental Protocols for Data Acquisition and Validation

To move from prediction to empirical validation, a rigorous and well-documented experimental approach is essential. The following protocols are designed as a self-validating system to ensure the acquisition of high-quality, interpretable NMR data.

Sample Preparation

The choice of solvent is critical for NMR spectroscopy. For compounds with hydroxyl groups, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often the preferred solvent. It effectively solubilizes polar compounds and slows down the proton exchange of -OH groups, often resulting in sharper signals that may even show coupling to neighboring protons.[1]

Protocol:

-

Weigh approximately 10-15 mg of 4'-Bromo-(1,1'-biphenyl)-3,4-diol directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Cap the NMR tube and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved.

-

Visually inspect the solution to ensure it is clear and free of particulate matter.

Diagram 2: NMR Sample Preparation Workflow

Caption: Standardized workflow for preparing the NMR sample.

NMR Data Acquisition

Acquisition should be performed on a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion and resolution.

¹H NMR Acquisition Protocol:

-

Experiment: Standard 1D proton (zg30).

-

Temperature: 298 K (25 °C).

-

Pulse Angle: 30 degrees. Causality: A smaller flip angle allows for a shorter relaxation delay (d1) without saturating the signals, increasing throughput.

-

Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm). Causality: Ensures all signals, including potentially broad phenolic protons and the TMS reference, are captured.

-

Number of Scans (NS): 16. Causality: Sufficient for good signal-to-noise for a ~15 mg sample.

-

Relaxation Delay (d1): 1.0 second.

-

Acquisition Time (AQ): At least 2.5 seconds. Causality: A longer acquisition time leads to better resolution in the final spectrum.

¹³C NMR Acquisition Protocol:

-

Experiment: Proton-decoupled 1D carbon (zgpg30).

-

Spectral Width (SW): 240 ppm (e.g., from -10 to 230 ppm). Causality: Covers the entire expected range for organic molecules.

-

Number of Scans (NS): 1024 or more. Causality: Required due to the low natural abundance (1.1%) of the ¹³C isotope.

-

Relaxation Delay (d1): 2.0 seconds. Causality: Allows for more complete relaxation of all carbons, including quaternary ones, for more reliable signal detection.

Structural Validation with 2D NMR

While 1D spectra provide the primary data, 2D NMR experiments are indispensable for unambiguous assignment and structural confirmation. They serve as the ultimate validation of the proposed structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This would confirm the H-5/H-6 ortho coupling and the H-6/H-2 meta coupling in Ring A.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This definitively links the proton assignments to their corresponding carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for assigning quaternary carbons by observing their correlations to nearby protons. For example, the signal for C-1 could be assigned by its correlation to protons H-2, H-6, H-2', and H-6'.

Diagram 3: Logical Workflow for Complete Structural Elucidation

Caption: A comprehensive workflow from data acquisition to final validation.

Conclusion

The structural elucidation of 4'-Bromo-(1,1'-biphenyl)-3,4-diol via NMR spectroscopy is a multi-faceted process that begins with a robust prediction of the expected spectral features based on established chemical principles. This guide provides a detailed forecast of the ¹H and ¹³C NMR spectra, highlighting the influence of the hydroxyl and bromo substituents on the chemical environment of each nucleus. More importantly, it establishes a rigorous experimental framework for acquiring and validating this data. By following the outlined protocols for sample preparation, 1D spectral acquisition, and 2D correlational analysis, researchers can ensure the generation of high-fidelity, unambiguous data, leading to the confident and accurate structural confirmation of the target molecule. This systematic approach underpins the principles of scientific integrity and is essential for advancing research in drug development and materials science.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Reich, H. J. University of Wisconsin. 13C NMR Spectroscopy. [Link]

-

Abraham, R. J., & Mobli, M. (2008). The prediction of ¹H chemical shifts: a review. Magnetic Resonance in Chemistry, 46(7), 675-703. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

Sources

- 1. Proton NMR Table [www2.chemistry.msu.edu]

- 2. rsc.org [rsc.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4'-Bromo-(1,1'-biphenyl)-3,4-diol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination of the crystal structure of 4'-Bromo-(1,1'-biphenyl)-3,4-diol through single-crystal X-ray diffraction. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible scientific workflow.

Introduction: The Significance of 4'-Bromo-(1,1'-biphenyl)-3,4-diol

Biphenyl derivatives are a class of compounds with significant applications in medicinal chemistry, materials science, and agrochemicals.[1][2] The introduction of a bromine atom and hydroxyl groups to the biphenyl scaffold, as in 4'-Bromo-(1,1'-biphenyl)-3,4-diol, can profoundly influence its physicochemical properties, including its biological activity and potential for forming liquid crystals.[3][4][5] The catechol-like moiety (3,4-diol) is a known structural motif in many bioactive molecules, capable of engaging in crucial hydrogen bonding interactions with biological targets. The bromine atom provides a site for further synthetic modification through cross-coupling reactions and can participate in halogen bonding, a significant non-covalent interaction in crystal engineering.[6][7]

Determining the precise three-dimensional arrangement of atoms in 4'-Bromo-(1,1'-biphenyl)-3,4-diol through single-crystal X-ray diffraction is paramount.[8][9] This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its structure-activity relationship (SAR) and for the rational design of new derivatives with enhanced properties.[8][10]

Synthetic Pathway and Rationale

A proposed synthetic workflow is outlined below:

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4'-Bromo-(1,1'-biphenyl)-3,4-diol.

Experimental Protocol: Synthesis

-

Suzuki-Miyaura Coupling:

-

To a solution of 1-bromo-4-iodobenzene (1.0 eq) and 3,4-dimethoxyphenylboronic acid (1.1 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to obtain 4'-bromo-3,4-dimethoxy-1,1'-biphenyl.

-

-

Demethylation:

-

Dissolve the purified 4'-bromo-3,4-dimethoxy-1,1'-biphenyl in a dry, aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a solution of boron tribromide (BBr₃, 2.5 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction carefully by the slow addition of water or methanol.

-

Perform an aqueous workup and extract the product into an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to yield the final product, 4'-Bromo-(1,1'-biphenyl)-3,4-diol.

-

Crystallization: The Art of Growing High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal.[12] For small organic molecules, several crystallization techniques can be employed to obtain crystals suitable for analysis (ideally 0.1-0.3 mm in each dimension and free of defects).[8][13]

Crystallization Methodologies

| Crystallization Method | Principle | Suitability |

| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached, leading to crystal nucleation and growth.[14] | Simple and widely applicable for compounds that are stable at room temperature. |

| Vapor Diffusion | A solution of the compound is placed in a small, open container within a larger sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[14][15] | Excellent for small quantities of material and allows for fine control over the rate of crystallization. |

| Antisolvent Crystallization | An "anti-solvent" is slowly added to a solution of the compound, causing the solubility to decrease and promoting crystallization.[15] | Useful for compounds that are sensitive to temperature changes. |

Experimental Protocol: Crystallization Screening

A systematic approach to crystallization screening is recommended:

-

Solubility Screening: Determine the solubility of 4'-Bromo-(1,1'-biphenyl)-3,4-diol in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).

-

Crystallization Trials:

-

Slow Evaporation: Prepare saturated or near-saturated solutions in suitable solvents identified in the solubility screen. Cover the vials with parafilm and pierce with a few small holes to allow for slow evaporation.

-

Vapor Diffusion: Prepare a concentrated solution of the compound in a good solvent. Place this in a small vial inside a larger, sealed jar containing an anti-solvent.

-

Layering: Carefully layer a less dense anti-solvent on top of a more dense solution of the compound. Crystals may form at the interface.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop and mount them on the diffractometer.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a crystal.[10] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[8][16]

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Instrumentation and Software

Modern single-crystal X-ray diffractometers typically consist of an X-ray source, a goniometer for crystal manipulation, and a detector.[10]

| Component | Description |

| X-ray Source | Commonly a sealed tube or a microfocus source generating X-rays (e.g., Mo Kα or Cu Kα radiation). |

| Goniometer | A multi-axis stage that allows for the precise orientation of the crystal in the X-ray beam.[10] |

| Detector | A sensitive detector (e.g., CCD, CMOS, or pixel array detector) to record the diffraction pattern. |

A variety of software packages are available for controlling the diffractometer and for processing and analyzing the diffraction data.[17][18][19][20]

Experimental Protocol: X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant oil.[8]

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections, which are then scaled and corrected for experimental factors such as absorption.

-

Structure Solution: The processed data is used to determine the unit cell dimensions and the space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The final structure is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[21][22]

Expected Structural Features and Discussion

Based on the known structures of similar brominated biphenyl derivatives, several key structural features can be anticipated for 4'-Bromo-(1,1'-biphenyl)-3,4-diol.[6]

-

Torsional Angle: The dihedral angle between the two phenyl rings is a crucial parameter. In the solid state, this angle is influenced by a balance between steric hindrance from the ortho substituents (none in this case) and the tendency for π-conjugation, which favors planarity.[1] Intermolecular packing forces also play a significant role. For non-ortho-substituted biphenyls, a twisted conformation is often observed in the crystalline state.[23]

-

Intermolecular Interactions: The presence of the hydroxyl groups and the bromine atom suggests the likelihood of a rich network of intermolecular interactions.

-

Hydrogen Bonding: The catechol moiety is an excellent hydrogen bond donor and can form strong O-H···O hydrogen bonds, leading to the formation of chains, dimers, or more complex supramolecular assemblies.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the oxygen atoms of the hydroxyl groups or the π-system of the phenyl rings.[6]

-

π-π Stacking: The aromatic rings can participate in π-π stacking interactions, further stabilizing the crystal packing.

-

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to the synthesis, crystallization, and structural elucidation of 4'-Bromo-(1,1'-biphenyl)-3,4-diol using single-crystal X-ray diffraction. The determination of its precise three-dimensional structure will provide invaluable insights into its chemical and physical properties. This knowledge can be leveraged for the rational design of novel derivatives with potential applications in drug discovery and materials science, for example, by modifying the substitution pattern to tune its biological activity or liquid crystalline properties. The detailed structural information will serve as a foundational dataset for computational modeling and further experimental investigations into this promising class of compounds.

References

-

Bruker. (n.d.). DIFFRAC.SUITE Software. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Materials Research Laboratory | Illinois. (n.d.). X-Ray Data Analysis Software Packages. Retrieved from [Link]

-

International Centre for Diffraction Data. (n.d.). MDI/JADE. Retrieved from [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]

-

Lin, S. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

(n.d.). crystallization of small molecules. Retrieved from [Link]

-

Coles, S. J., & Tizzard, G. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836–1852. [Link]

-

Jasinski, J. P., & Butcher, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 72(a1), C134. [Link]

-

Coles, S. J., & Tizzard, G. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836–1852. [Link]

-

Love, J. C., et al. (2015). Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o933–o934. [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Gomberg, M., & Bachmann, W. E. (1924). Biphenyl, 4-bromo-. Organic Syntheses, 4, 10. [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]

-

Malvern Panalytical. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]

-

Valentini, F., Piermatti, O., & Vaccaro, L. (2025, September). Synthetic applications a, Reaction (50 g scale) with 4-bromo-1,1′-biphenyl. Nature Chemistry. [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

University of Bath. (n.d.). The crystal structure of 4-bromo 4'-nitrodiphenyl: An X-ray diffraction study. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of polybrominated biphenyl ethers (PBDE). Retrieved from [Link]

- Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.

-

El-Mekabaty, A., et al. (2021). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 11(52), 32938-32971. [Link]

-

Bastiansen, O. (1949). The Molecular Structure of Biphenyl and some of its Derivatives. II. Acta Chemica Scandinavica, 3, 408-414. [Link]

-

ResearchGate. (n.d.). 4.1. Schematic structure of polybrominated biphenyls (PBBs). Retrieved from [Link]

- Google Patents. (n.d.). US4990705A - Preparation of 4-bromobiphenyl.

-

NextSDS. (n.d.). 4'-Bromo-(1,1'-biphenyl)-3,4-diol — Chemical Substance Information. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

OA Monitor Ireland. (n.d.). CCDC 2179824: Experimental Crystal Structure Determination. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (2025, April 24). How to: Search Scientific Literature with the Cambridge Structural Database (CSD) [Video]. YouTube. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

Sources

- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 2. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. sptlabtech.com [sptlabtech.com]

- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 16. youtube.com [youtube.com]

- 17. X-Ray Data Analysis Software Packages | Materials Research Laboratory | Illinois [mrl.illinois.edu]

- 18. XRD Data Analysis Software | Malvern Panalytical [malvernpanalytical.com]

- 19. DIFFRAC.SUITE Software | Bruker [bruker.com]

- 20. MDI/JADE - [icdd.com]

- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 23. scispace.com [scispace.com]

Solubility profile of 4'-Bromo-(1,1'-biphenyl)-3,4-diol in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4'-Bromo-(1,1'-biphenyl)-3,4-diol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4'-Bromo-(1,1'-biphenyl)-3,4-diol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this compound. We will explore the expected solubility based on molecular structure, provide detailed, field-proven experimental protocols for precise solubility determination, and discuss the interpretation of solubility data in the context of solvent properties. This guide is structured to empower researchers to not only understand but also independently and accurately measure the solubility of this and similar compounds, ensuring data integrity and reproducibility in a research and development setting.

Introduction to 4'-Bromo-(1,1'-biphenyl)-3,4-diol

4'-Bromo-(1,1'-biphenyl)-3,4-diol is a polycyclic aromatic compound featuring a biphenyl core. This structure is of significant interest in medicinal chemistry and materials science.[1] The molecule's key features include:

-

A Biphenyl Core: A hydrophobic and rigid backbone.

-

A Bromine Substituent: This heavy atom increases molecular weight and introduces a degree of lipophilicity.

-

Two Hydroxyl (Diol) Groups: These catechol-like groups are polar and capable of acting as hydrogen bond donors and acceptors, significantly influencing the molecule's interactions with polar solvents.

The interplay between the non-polar biphenyl backbone and the polar hydroxyl groups suggests a complex solubility profile, making a systematic study essential for any application, from reaction chemistry to formulation development.

The Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For 4'-Bromo-(1,1'-biphenyl)-3,4-diol, we must consider the balance of its hydrophobic surface area and its hydrogen-bonding capabilities.

The presence of polar functional groups, such as the diol in our compound of interest, is known to significantly affect aggregation and solvation in different solvents.[3] The solvent's polarity, in turn, can influence which crystalline form (polymorph) of a polar aromatic molecule is favored during crystallization.[4]

Physicochemical Properties Influencing Solubility

While specific experimental data for 4'-Bromo-(1,1'-biphenyl)-3,4-diol is not extensively available, we can infer its behavior from related structures. For instance, the melting point of the related compound 4'-Bromo-(1,1'-biphenyl)-4-ol is 164-166 °C, suggesting strong intermolecular forces in the solid state that must be overcome for dissolution. The presence of two hydroxyl groups in our target molecule would likely lead to an even higher melting point and stronger solid-state interactions.

Expected Qualitative Solubility Profile

Based on its structure, we can predict the qualitative solubility of 4'-Bromo-(1,1'-biphenyl)-3,4-diol across a spectrum of common organic solvents.

Table 1: Predicted Qualitative Solubility of 4'-Bromo-(1,1'-biphenyl)-3,4-diol

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The large, non-polar biphenyl structure will have favorable interactions, but the high energy required to break the strong intermolecular hydrogen bonds of the diol groups in the solid state will limit solubility. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the diol groups and have sufficient polarity to solvate the molecule without the high energy cost of disrupting a hydrogen-bonded solvent network like water. DMSO is often an excellent solvent for such compounds. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can both donate and accept hydrogen bonds, allowing for favorable interactions with the diol. However, solubility may be limited by the hydrophobic biphenyl core. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Insoluble | The large, non-polar surface area of the biphenyl core dominates, making it energetically unfavorable for the molecule to be solvated by the highly ordered hydrogen-bonding network of water. |

Logical Framework for Solubility

The following diagram illustrates the expected interactions governing the solubility of our target compound.

Experimental Protocols for Quantitative Solubility Determination

To move beyond prediction, rigorous experimental measurement is necessary. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[5][6] This method ensures that the solution has reached saturation and is in equilibrium with the solid state.

Core Workflow: The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[7][8] The fundamental principle is to create a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium.

Step-by-Step Protocol: Shake-Flask Method with HPLC Quantification

This protocol provides a self-validating system for determining the thermodynamic solubility of 4'-Bromo-(1,1'-biphenyl)-3,4-diol.

Materials and Equipment:

-

4'-Bromo-(1,1'-biphenyl)-3,4-diol (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of holding vials

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters (ensure compatibility with solvent, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4'-Bromo-(1,1'-biphenyl)-3,4-diol (e.g., ~5 mg) to a 2 mL glass vial. The key is to ensure solid material remains at the end of the equilibration, confirming saturation.

-

Accurately add a known volume of the selected solvent (e.g., 1.0 mL).

-

Prepare each solvent system in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary.[9] A preliminary experiment to determine the time to reach equilibrium is recommended.[5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand at the same constant temperature for 1 hour to let larger particles settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Causality: This step is critical to separate the saturated supernatant from the excess solid. Filtration is an alternative, but centrifugation followed by careful supernatant removal minimizes the risk of further dissolution from smaller particles clogging the filter.[7]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particles.

-

Accurately perform a serial dilution of the filtered supernatant with the same solvent to bring the concentration into the linear range of the HPLC calibration curve. Record the dilution factor meticulously.

-

-

Quantification by HPLC:

-

Calibration Curve: Prepare a series of at least five standard solutions of 4'-Bromo-(1,1'-biphenyl)-3,4-diol of known concentrations in the chosen solvent.[10]

-

Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (R²) of >0.99 for accuracy.

-

Sample Analysis: Inject the diluted samples from step 4.

-

Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.[10][11]

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution using the following formula:

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

-

The final solubility should be reported as the mean and standard deviation of the triplicate measurements.

-

Safety, Handling, and Disposal

As a Senior Application Scientist, safety is paramount. All work must be conducted in a well-ventilated fume hood.

-

4'-Bromo-(1,1'-biphenyl)-3,4-diol: While a specific Safety Data Sheet (SDS) for the 3,4-diol was not found, related compounds like 4'-Bromo-(1,1'-biphenyl)-4-ol are classified as skin, eye, and respiratory irritants. Assume the target compound has similar hazards. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13]

-

Organic Solvents: Handle all organic solvents with care, considering their specific flammability, toxicity, and volatility. Consult the SDS for each solvent before use.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not pour organic solvents down the drain.

Conclusion

This guide provides a robust framework for understanding and determining the solubility of 4'-Bromo-(1,1'-biphenyl)-3,4-diol. The molecule's amphiphilic nature—possessing both a large non-polar biphenyl core and polar, hydrogen-bonding diol groups—results in a nuanced solubility profile. It is predicted to have low solubility in non-polar and aqueous solvents but moderate to high solubility in polar aprotic solvents like DMSO and THF.

The provided shake-flask protocol, coupled with HPLC analysis, represents a reliable and accurate method for obtaining quantitative thermodynamic solubility data. Such data is indispensable for the rational design of experiments, the development of purification strategies, and the formulation of this compound for its intended applications in research and development.

References

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Chromatography Forum. (2009, August 20). how can i test the solubility in hplc please ?. [Link]

-

ASCE Library. (1986). AROMATIC COMPOUND SOLUBILITY IN SOLVENT/WATER MIXTURES. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

National Institutes of Health (NIH). (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

PubMed. (2001, April 15). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. [Link]

-

Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. [Link]

-

ASCE Library. Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering | Vol 112, No 2. [Link]

-

ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. [Link]

-

NextSDS. 4'-Bromo-(1,1'-biphenyl)-3,4-diol — Chemical Substance Information. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PDF. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

Journal of Analytical Sciences, Methods and Instrumentation. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

-

PDF. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ACS Publications. (2019, September 26). Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant | Journal of Chemical Theory and Computation. [Link]

-

Taylor & Francis. (2022, May 23). Full article: Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. [Link]

-

ACS Publications. (2022, November 14). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules | Crystal Growth & Design. [Link]

-

Arabian Journal of Chemistry. (2013, May 01). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. chem.ws [chem.ws]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. who.int [who.int]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. pharmaguru.co [pharmaguru.co]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

Exact mass and molecular weight of 4'-Bromo-(1,1'-biphenyl)-3,4-diol

An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of 4'-Bromo-(1,1'-biphenyl)-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4'-Bromo-(1,1'-biphenyl)-3,4-diol, a specialized organic compound with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific isomer is not widely published, this document leverages established principles of organic chemistry and analytical science to define its core properties. We present theoretically calculated values for its exact mass and molecular weight, propose a robust synthetic pathway via Suzuki-Miyaura coupling, and outline a rigorous analytical workflow for its structural confirmation and purity assessment. By contextualizing this molecule with its more common isomers, this guide serves as an essential resource for researchers exploring the vast chemical space of functionalized biphenyls.

Introduction: The Significance of Functionalized Biphenyl Scaffolds

The 1,1'-biphenyl scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1] The introduction of specific functional groups onto the biphenyl rings allows for the fine-tuning of its physicochemical and biological properties. Halogen atoms, particularly bromine, serve as versatile synthetic handles for carbon-carbon bond formation through widely-used palladium-catalyzed cross-coupling reactions.[2]

Hydroxylated biphenyls, especially those featuring a catechol (1,2-dihydroxybenzene) moiety, are of particular interest in drug discovery. The catechol group can engage in critical hydrogen bonding interactions with biological targets and participate in redox processes. The specific compound of interest, 4'-Bromo-(1,1'-biphenyl)-3,4-diol, combines these key features: a biphenyl core for structural rigidity, a bromine atom for synthetic diversification, and a catechol group for targeted interactions. This unique combination makes it a valuable building block for creating complex molecules with novel functions.

Physicochemical Properties: Mass and Weight Determination

Accurate determination of mass is fundamental to the identification and characterization of any chemical entity. For 4'-Bromo-(1,1'-biphenyl)-3,4-diol, we can precisely calculate its molecular weight and exact mass from its chemical formula, C₁₂H₉BrO₂.

Molecular Weight and Exact Mass

Molecular Weight is the sum of the atomic weights of the constituent atoms in a molecule. It is calculated using the average atomic mass of each element, accounting for the natural abundance of their isotopes.

Exact Mass (or Monoisotopic Mass) is calculated using the mass of the most abundant isotope of each element. This value is critically important in high-resolution mass spectrometry (HRMS) for unambiguous formula determination. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance, leading to a characteristic M and M+2 isotopic pattern in the mass spectrum.

The calculated values for 4'-Bromo-(1,1'-biphenyl)-3,4-diol are summarized below.

| Property | Value | Calculation Details |

| Molecular Formula | C₁₂H₉BrO₂ | - |

| Molecular Weight | 265.11 g/mol | (12 x 12.011) + (9 x 1.008) + (1 x 79.904) + (2 x 15.999) |

| Exact Mass (⁷⁹Br) | 263.979 Da | (12 x 12.000000) + (9 x 1.007825) + (1 x 78.918337) + (2 x 15.994915) |

| Exact Mass (⁸¹Br) | 265.977 Da | (12 x 12.000000) + (9 x 1.007825) + (1 x 80.916291) + (2 x 15.994915) |

Comparative Analysis with Known Isomers

To provide context, it is useful to compare the properties of the target compound with its more commercially available isomers. This comparison highlights how subtle changes in the position of the hydroxyl group can influence molecular properties.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4'-Bromo-(1,1'-biphenyl)-3,4-diol | Not Available | C₁₂H₉BrO₂ | 265.11 |

| 4'-Bromo-[1,1'-biphenyl]-4-ol | 29558-77-8 | C₁₂H₉BrO | 249.10[3] |

| 4'-Bromo-[1,1'-biphenyl]-3-ol | 149950-41-4 | C₁₂H₉BrO | 249.10[4] |

Proposed Synthesis and Experimental Workflow

Retrosynthetic Strategy

The most direct approach involves the palladium-catalyzed coupling of a boronic acid derivative of one ring with a halide of the other. Our proposed disconnection is between the two phenyl rings, using commercially available starting materials. To prevent unwanted side reactions, the catechol moiety must be protected during the coupling step.

Synthesis Workflow Diagram

The following diagram illustrates the proposed multi-step synthesis.

Sources

Advanced Safety and Handling Guide for 4'-Bromo-(1,1'-biphenyl)-3,4-diol in Drug Discovery and Chemical Synthesis

Executive Summary

The compound 4'-Bromo-(1,1'-biphenyl)-3,4-diol is a highly specialized halogenated biaryl derivative utilized extensively as a structural scaffold in drug discovery and complex organic synthesis. While its bifunctional nature—featuring both a reactive aryl bromide and a versatile ortho-diol—makes it an ideal precursor for palladium-catalyzed cross-coupling, it also imparts significant toxicological risks. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and self-validating handling protocols required to safely integrate this compound into advanced laboratory workflows.

Chemical Identity and Physicochemical Profiling

Understanding the fundamental properties of 4'-Bromo-(1,1'-biphenyl)-3,4-diol is the first step in mitigating its handling hazards. The molecule consists of a biphenyl core, which drives its lipophilicity, while the 3,4-diol moiety introduces hydrogen-bonding capabilities that significantly alter its solubility and biological interaction profile compared to fully halogenated polybrominated biphenyls (PBBs)[1].

Table 1: Physicochemical and Identification Data

| Property / Identifier | Value / Description |

| Chemical Name | 4'-Bromo-(1,1'-biphenyl)-3,4-diol |

| CAS Registry Number | 70066-68-1[2] |

| Molecular Formula | C12H9BrO2[2] |

| Molecular Weight | 265.10 g/mol |

| Structural Features | Biphenyl scaffold, para-bromine, ortho-diol |

| Physical State | Solid (Powder/Crystalline) |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in alcohols, insoluble in water. |

Mechanistic Toxicology and Hazard Profiling

The Safety Data Sheet (SDS) for 4'-Bromo-(1,1'-biphenyl)-3,4-diol flags it for skin/eye irritation and potential long-term environmental hazards[3]. However, a deeper mechanistic understanding is required for researchers handling this compound.

The Endocrine Disruption Paradigm

Hydroxylated brominated biphenyls (OH-PBBs) are structurally analogous to endogenous hormones. The biphenyl core allows the molecule to easily diffuse across lipophilic cell membranes. Once intracellular, the 3,4-diol moiety acts as a structural mimic of the phenolic A-ring found in 17β-estradiol[4]. This structural homology allows the compound to enter the high-affinity binding pocket of Estrogen Receptor alpha (ERα), potentially leading to receptor dimerization, nuclear translocation, and unintended gene transcription (endocrine disruption)[4]. Furthermore, hepatic metabolism via Cytochrome P450 enzymes can either detoxify these compounds via Phase II conjugation or, in rare cases, bioactivate them into reactive quinone species[1].

Figure 1: Cellular uptake and ERα-mediated endocrine disruption pathway of hydroxylated PBBs.

Engineering Controls & Self-Validating Handling Protocols

To prevent exposure to this potent scaffold, laboratories must implement strict engineering controls and PPE regimens. Standard safety protocols are insufficient; the procedures below are designed as self-validating systems , ensuring that every safety measure can be objectively verified.

Causality-Driven PPE Selection

-

Gloving: Due to the highly lipophilic nature of the brominated biphenyl core, standard nitrile gloves offer insufficient breakthrough times. A dual-layer system utilizing an inner nitrile glove (for dexterity) and an outer butyl rubber glove (for chemical resistance) is mandatory.

-

Respiratory Protection: As a fine powder, the compound poses an inhalation risk. All weighing and dispensing must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing hood equipped with HEPA filtration.

Spill Management and Decontamination

Because the compound is insoluble in water, standard aqueous wipe-downs will only spread the contaminant.

-

The Chemical Logic: The 3,4-diol protons are weakly acidic. By using an alkaline decontamination solution (e.g., 1M NaOH in 50% Ethanol), the diol is deprotonated into a biphenoxide salt, drastically increasing its aqueous solubility and allowing for complete removal.

Applications in Drug Development: The Suzuki-Miyaura Scaffold

In drug development, 4'-Bromo-(1,1'-biphenyl)-3,4-diol is highly prized as a bifunctional building block. The para-bromine atom is electronically primed for oxidative addition by palladium catalysts, making it an excellent substrate for Suzuki-Miyaura cross-coupling reactions[5]. This allows medicinal chemists to rapidly synthesize extended polyaromatic systems, such as kinase inhibitors or novel nuclear receptor modulators.

The Synthetic Challenge: The ortho-diol moiety presents a dual challenge during transition-metal catalysis. The hydroxyl groups can coordinate with the palladium center (leading to catalyst poisoning), and their acidic protons can quench the basic conditions required for the transmetalation step. Therefore, transient protection of the diol—typically as an acetonide or a bis-methoxymethyl (MOM) ether—is a critical prerequisite before initiating the cross-coupling event[6].

Figure 2: Step-by-step Suzuki-Miyaura cross-coupling workflow and validation system.

Validated Experimental Protocols

Protocol 1: Self-Validating Dispensing and Decontamination

Objective: Safely weigh 4'-Bromo-(1,1'-biphenyl)-3,4-diol without aerosolization and verify workspace cleanliness.

-

Preparation: Don inner nitrile and outer butyl rubber gloves. Activate the anti-static ionizer gun inside the weighing hood to neutralize static charges on the spatial balance and spatulas. Causality: Static charge causes fine brominated powders to aerosolize and adhere to PPE.

-

Dispensing: Weigh the required mass into a pre-tared, anti-static amber glass vial. Cap tightly before removing from the hood.

-

Decontamination: Spray the workspace with 1M NaOH in 50% Ethanol. Wipe with absorbent pads.

-

Validation Step: Illuminate the workspace with a 254 nm UV lamp. Brominated biphenyls exhibit distinct UV quenching/fluorescence against standard hood surfaces. A lack of optical signal validates successful decontamination.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple 4'-Bromo-(1,1'-biphenyl)-3,4-diol with an aryl boronic acid.

-

Protection Phase: Dissolve the diol in anhydrous dichloromethane (DCM). Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature for 4 hours to form the acetonide-protected intermediate. Quench with saturated NaHCO3, extract, and concentrate.

-

Inert Setup: Transfer the protected intermediate to a Schlenk flask. Add the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq). Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium(0) active species.

-

Reaction Execution: Inject degassed 1,4-dioxane/water (4:1 v/v). Heat the mixture to 80°C for 12 hours. The elevated temperature provides the activation energy necessary to break the strong C(sp2)-Br bond.

-

Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the cross-coupled biaryl product.

References

-

NextSDS Substance Database - Chemical Substance Information: 4'-Bromo-(1,1'-biphenyl)-3,4-diol. Available at: [Link]

-

Centers for Disease Control and Prevention (CDC) / ATSDR - Toxicological Profile for Polybrominated Biphenyls (PBBs). Available at: [Link]

-

ResearchGate - Integrated assessment of endocrine disrupting potential of four novel brominated flame retardants. Available at: [Link]

- Google Patents - Synthesis method of 2,2'-dibromo-9,9'-spirobifluorene (CN102942444B).

Sources

A Technical Guide to the FT-IR Spectrum Analysis of 4'-Bromo-(1,1'-biphenyl)-3,4-diol

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4'-Bromo-(1,1'-biphenyl)-3,4-diol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for this specific biphenyl derivative.

Introduction: The Role of FT-IR in Characterizing Biphenyl Scaffolds

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for elucidating the molecular structure of organic compounds.[1][2][3] By measuring the absorption of infrared radiation by a molecule as a function of frequency, an FT-IR spectrum provides a unique "molecular fingerprint" based on the vibrational modes of its constituent chemical bonds.[3][4] For complex molecules such as 4'-Bromo-(1,1'-biphenyl)-3,4-diol, which possesses a variety of functional groups, FT-IR spectroscopy is particularly powerful for confirming structural integrity, identifying key chemical features, and detecting impurities.

The 4'-Bromo-(1,1'-biphenyl)-3,4-diol molecule, with its biphenyl core, hydroxyl groups, and bromine substituent, presents a rich and informative FT-IR spectrum. The analysis of this spectrum allows for the unambiguous identification of its characteristic functional groups, including the O-H, aromatic C-H, aromatic C=C, C-O, and C-Br bonds.

Molecular Structure and Predicted Vibrational Modes

A thorough understanding of the molecular structure of 4'-Bromo-(1,1'-biphenyl)-3,4-diol is fundamental to interpreting its FT-IR spectrum. The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a bromine atom at the 4'-position, while the other is substituted with two hydroxyl groups at the 3- and 4-positions.

The primary vibrational modes expected to be observed in the FT-IR spectrum are:

-

O-H Stretching: Due to the presence of the two hydroxyl groups, a broad absorption band is anticipated, characteristic of intermolecular hydrogen bonding.

-

Aromatic C-H Stretching: The C-H bonds on the two aromatic rings will give rise to stretching vibrations at wavenumbers slightly higher than those of aliphatic C-H bonds.[5]

-

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic rings will produce a series of characteristic absorption bands.[4][5]

-

C-O Stretching: The stretching vibrations of the carbon-oxygen single bonds of the phenolic hydroxyl groups will also be present.

-

C-Br Stretching: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region of the spectrum.

-

Aromatic C-H Bending (Out-of-Plane): These vibrations are highly sensitive to the substitution pattern on the aromatic rings and can provide valuable structural information.[5]

Experimental Protocol: Acquiring the FT-IR Spectrum

The following section outlines a detailed, step-by-step methodology for obtaining a high-quality FT-IR spectrum of solid 4'-Bromo-(1,1'-biphenyl)-3,4-diol using the Attenuated Total Reflectance (ATR) technique, which is often preferred for its minimal sample preparation.[6][7][8]

Instrumentation and Materials

-

FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable.

-

ATR Accessory: A single-reflection diamond ATR accessory is recommended for its durability and broad spectral range.

-

Sample: High-purity, solid 4'-Bromo-(1,1'-biphenyl)-3,4-diol.

-

Solvent: Isopropanol or ethanol for cleaning the ATR crystal.

-

Wipes: Lint-free laboratory wipes.

Experimental Workflow Diagram

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Step-by-Step Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol or ethanol. Allow the crystal to air dry completely.[9]

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Application: Place a small amount of the solid 4'-Bromo-(1,1'-biphenyl)-3,4-diol powder onto the center of the ATR crystal.[9]

-

Pressure Application: Use the ATR accessory's pressure clamp to apply consistent and even pressure to the sample, ensuring good contact between the sample and the crystal surface.[6]

-

Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired spectrum should be baseline corrected and normalized for accurate interpretation and comparison.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal as described in step 2.

Interpretation of the FT-IR Spectrum

The interpretation of the FT-IR spectrum of 4'-Bromo-(1,1'-biphenyl)-3,4-diol involves assigning the observed absorption bands to the specific vibrational modes of its functional groups.

Key Spectral Regions and Expected Absorptions

The following table summarizes the expected characteristic absorption bands for 4'-Bromo-(1,1'-biphenyl)-3,4-diol.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3500 - 3200 | O-H (Phenolic) | Stretching (H-bonded) | Strong, Broad |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium to Weak |

| 1620 - 1580 | C=C (Aromatic) | Ring Stretching | Medium |

| 1520 - 1450 | C=C (Aromatic) | Ring Stretching | Medium to Strong |

| 1300 - 1200 | C-O (Phenolic) | Stretching | Strong |

| 900 - 675 | C-H (Aromatic) | Out-of-Plane Bending | Strong |

| 600 - 500 | C-Br | Stretching | Medium to Strong |

Detailed Band Assignments

-

O-H Stretching Region (3500 - 3200 cm⁻¹): A prominent, broad absorption band in this region is the most indicative feature of the hydroxyl groups. The broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

-

Aromatic C-H Stretching Region (3100 - 3000 cm⁻¹): One or more sharp, medium to weak intensity bands are expected just above 3000 cm⁻¹.[5][10] These are characteristic of C-H stretching vibrations where the carbon atom is sp² hybridized, as in an aromatic ring.

-

Aromatic C=C Stretching Region (1620 - 1450 cm⁻¹): A series of sharp bands of variable intensity will be observed in this region, corresponding to the stretching of the carbon-carbon double bonds within the two phenyl rings.[4][5] Typically, prominent peaks appear around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-O Stretching Region (1300 - 1200 cm⁻¹): A strong absorption band in this region is characteristic of the C-O stretching vibration of the phenolic hydroxyl groups.

-

Fingerprint Region (< 1000 cm⁻¹): This region contains a wealth of information that is unique to the molecule.

-

Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): Strong absorption bands in this region are highly diagnostic of the substitution pattern of the aromatic rings.[5] The specific positions of these bands can help confirm the positions of the substituents.

-

C-Br Stretching (600 - 500 cm⁻¹): A medium to strong intensity band in this lower frequency range is expected for the C-Br stretching vibration.

-

Conclusion

FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization of 4'-Bromo-(1,1'-biphenyl)-3,4-diol. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the presence of key functional groups and confirm the identity of this important biphenyl derivative. The combination of a broad O-H stretch, aromatic C-H and C=C absorptions, a strong C-O stretch, and a C-Br band in the fingerprint region collectively provides a definitive spectroscopic signature for the target molecule.

References

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]

-

Mugberia Gangadhar Mahavidyalaya. (n.d.). Principles and instrumentation FTIR spectroscopy. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Scribd. (n.d.). IR Absorption Frequencies of Functional Groups. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Shimadzu. (2005, January). FTIR flame-retardants News 01/2005en. Retrieved from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 4-bromo-. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis,. Retrieved from [Link]

-

PubMed. (2010, September 1). Experimental and theoretical study on molecular structure and FT-IR, Raman, NMR spectra of 4,4'-dibromodiphenyl ether. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Vibrational Spectra and Molecular Structure of 4,4'-Difluoro-, Dicyano-, Dichloro-, Dibromo-, and Diiodobiphenyl. Retrieved from [Link]

-

SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 3. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 4. azooptics.com [azooptics.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. edinst.com [edinst.com]

- 7. mt.com [mt.com]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. agilent.com [agilent.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Thermodynamic Stability of 4'-Bromo-[1,1'-biphenyl]-3,4-diol at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the thermodynamic stability of 4'-Bromo-[1,1'-biphenyl]-3,4-diol, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related structural analogs, including brominated biphenyls, hydroxylated biphenyls, and catechols, to provide a robust framework for its stability assessment. We will delve into the theoretical considerations of its stability based on its chemical structure, outline detailed experimental protocols for its characterization, and discuss potential degradation pathways. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this and similar compounds.

Introduction: The Imperative of Thermodynamic Stability

In the realm of drug development and materials science, the intrinsic stability of a chemical entity underpins its viability. For a compound like 4'-Bromo-[1,1'-biphenyl]-3,4-diol, understanding its thermodynamic stability at room temperature is not merely an academic exercise; it is a fundamental requirement for:

-

Predicting Shelf-Life: A thermodynamically stable compound will have a longer shelf-life, ensuring it remains potent and safe for its intended use over time.

-

Formulation Development: Knowledge of a compound's stability profile informs the selection of appropriate excipients, manufacturing processes, and packaging to prevent degradation.

-

Regulatory Compliance: Regulatory bodies such as the FDA and ICH mandate rigorous stability testing to ensure the quality and safety of pharmaceutical products.[1]

-

Understanding Bioactivity: The degradation of a compound can lead to a loss of therapeutic effect or the formation of potentially toxic byproducts.

This guide will provide a detailed exploration of the factors influencing the stability of 4'-Bromo-[1,1'-biphenyl]-3,4-diol and the methodologies to rigorously assess it.

Structural Considerations and Predicted Stability

The molecular structure of 4'-Bromo-[1,1'-biphenyl]-3,4-diol offers several clues to its potential stability.

-

The Biphenyl Core: Biphenyl itself is a thermally stable organic compound.[2] The C-C single bond between the two phenyl rings allows for rotational freedom, although this can be hindered by substituents in the ortho positions.[2] In the case of 4'-Bromo-[1,1'-biphenyl]-3,4-diol, the lack of ortho substituents suggests a relatively low rotational barrier.

-

The Catechol Moiety (3,4-diol): The presence of two adjacent hydroxyl groups on one of the phenyl rings introduces a potential vulnerability. Catechols are known to be susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This oxidation can lead to the formation of quinones and other colored degradation products.

-

The Bromine Substituent: The bromine atom at the 4'-position is generally considered a stable substituent on an aromatic ring. However, under certain conditions, such as exposure to high-energy light, dehalogenation can occur.[3]

Based on these structural features, it is reasonable to predict that the primary degradation pathway for 4'-Bromo-[1,1'-biphenyl]-3,4-diol at room temperature will involve the oxidation of the catechol moiety. The overall stability will likely be a balance between the robust biphenyl core and the more reactive diol functionality.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential to comprehensively evaluate the thermodynamic stability of 4'-Bromo-[1,1'-biphenyl]-3,4-diol. The following are key techniques and protocols.

Thermal Analysis

Thermal analysis techniques are fundamental for characterizing the physical and chemical changes in a material as a function of temperature.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] It is invaluable for determining melting point, glass transitions, and the presence of polymorphs.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of 4'-Bromo-[1,1'-biphenyl]-3,4-diol into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events. The onset temperature of the melting peak provides the melting point.

TGA measures the change in mass of a sample as a function of temperature.[4][5] It is used to determine the onset of thermal decomposition and to quantify the loss of volatiles.

Experimental Protocol for TGA Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of 4'-Bromo-[1,1'-biphenyl]-3,4-diol into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the TGA curve for the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

Table 1: Hypothetical Thermal Analysis Data for 4'-Bromo-[1,1'-biphenyl]-3,4-diol

| Parameter | Value | Interpretation |

| Melting Point (DSC) | 150-160 °C | Sharp melting point suggests high purity. |

| Decomposition Onset (TGA) | > 200 °C | Indicates good thermal stability at room temperature. |

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[6]

Experimental Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of 4'-Bromo-[1,1'-biphenyl]-3,4-diol (e.g., 1 mg/mL) in appropriate solvents (e.g., methanol, acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60 °C for 24 hours.

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Photolytic Degradation: Expose the solid compound and the solution to UV light (e.g., 254 nm) for a defined period.

-

Thermal Degradation (Solid State): Store the solid compound at elevated temperatures (e.g., 60 °C, 80 °C) for several days.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

dot

Caption: Experimental workflow for forced degradation studies.

Stability-Indicating Analytical Method

A validated stability-indicating assay is crucial for accurately quantifying the parent compound and its degradation products.[1][7] HPLC is the most common technique for this purpose.

Protocol for HPLC Method Development:

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where both the parent compound and potential degradation products absorb (e.g., 254 nm) is common.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Computational Assessment of Thermodynamic Stability

Computational chemistry provides a powerful tool for predicting the thermodynamic stability of molecules.

Methodology for Computational Analysis:

-

Geometry Optimization: The 3D structure of 4'-Bromo-[1,1'-biphenyl]-3,4-diol is optimized using quantum mechanical methods such as Density Functional Theory (DFT).

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain thermodynamic properties like enthalpy and Gibbs free energy.

-

Conformational Analysis: The rotational barrier around the biphenyl C-C bond can be calculated to assess conformational stability.[8]

dot

Caption: Workflow for computational stability assessment.

Potential Degradation Pathways

Based on the chemical structure and data from related compounds, the following degradation pathways are plausible for 4'-Bromo-[1,1'-biphenyl]-3,4-diol:

-

Oxidation of the Catechol Moiety: This is the most likely degradation pathway under ambient conditions, especially in the presence of oxygen and light. The initial step is the formation of a semiquinone radical, which can then be further oxidized to an o-quinone. These quinones can subsequently undergo polymerization to form colored degradation products.

-

Photodegradation: Exposure to UV light could lead to the cleavage of the C-Br bond, resulting in the formation of debrominated species. It could also accelerate the oxidation of the catechol ring.

-

Hydrolysis: While the biphenyl ether linkage is generally stable, under harsh acidic or basic conditions, cleavage could theoretically occur, though this is less likely at room temperature.

dot

Caption: Plausible degradation pathways for 4'-Bromo-[1,1'-biphenyl]-3,4-diol.

Conclusion and Recommendations

While direct experimental data on the thermodynamic stability of 4'-Bromo-[1,1'-biphenyl]-3,4-diol at room temperature is limited, a comprehensive assessment can be made by leveraging knowledge of its structural analogues. The primary stability concern is the oxidation of the 3,4-diol (catechol) functionality. Therefore, it is recommended that this compound be stored in a cool, dark place, under an inert atmosphere if possible, to minimize oxidative degradation.

For researchers and drug development professionals, it is imperative to conduct thorough experimental stability studies as outlined in this guide. A combination of thermal analysis, forced degradation studies with a validated stability-indicating HPLC method, and computational analysis will provide a complete picture of the compound's stability profile. This will ensure the development of safe, effective, and high-quality products.

References

-

Stability and Electronic Properties of Biphenylene Based Functionalized Nanoribbons and Sheets. The Journal of Physical Chemistry C. [Link]

-

Stability and Electronic Properties of Biphenylene Based Functionalized Nanoribbons and Sheets. ResearchGate. [Link]

-

Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. PMC. [Link]

-

Degradation of Polychlorinated Biphenyl Metabolites by Naphthalene-Catabolizing Enzymes. PMC. [Link]

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. [Link]

-